molecular formula C18H17FN4O3S2 B2410259 Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 1105227-02-8

Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2410259
CAS No.: 1105227-02-8
M. Wt: 420.48
InChI Key: PQDDJHUSYDBJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c1-2-26-16(25)8-14-10-28-18(22-14)23-15(24)7-13-9-27-17(21-13)20-12-5-3-11(19)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDDJHUSYDBJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, also known by its CAS number 1449274-53-6, is a compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C12H11FN2O2S
  • Molecular Weight : 266.29 g/mol
  • Structure : The compound features a thiazole ring, an acetamido group, and a fluorophenyl moiety, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and fluorophenyl groups exhibit significant anticancer activity. For instance, studies have shown that similar thiazole derivatives can inhibit various cancer cell lines, including leukemia and colon cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

  • In Vitro Studies :
    • Compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against several cancer cell lines. For example, certain thiazole derivatives showed IC50 values of 10.32 μM for leukemia (HL-60), 6.62 μM for colon (HCT-15), and 7.69 μM for renal (UO-31) cell lines .
  • Case Studies :
    • A study evaluated a series of thiazole derivatives against breast cancer cell lines, revealing promising results with some derivatives achieving IC50 values as low as 0.66 μM . These findings suggest that this compound may possess similar potential.

The biological activity of this compound is hypothesized to involve:

  • VEGFR Inhibition : Compounds with similar structures have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .

Comparative Analysis of Related Compounds

CompoundIC50 (μM)Target Cell Line
Compound A0.20VEGFR-2 Inhibition
Ethyl Thiazole Derivative10.32HL-60 (Leukemia)
Ethyl Thiazole Derivative6.62HCT-15 (Colon Cancer)
Ethyl Thiazole Derivative0.66MCF-7 (Breast Cancer)

This table summarizes the potency of various related compounds against different cancer cell lines, illustrating the potential efficacy of this compound.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that ethyl thiazole derivatives can inhibit the growth of various bacteria and fungi, including strains of Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate promising efficacy against these pathogens .

Anticancer Activity

In vitro studies have indicated that thiazole-based compounds may possess anticancer properties. Compounds similar to Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate have been evaluated for their effects on cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Results from assays such as the Sulforhodamine B (SRB) assay suggest that certain derivatives exhibit cytotoxic effects against cancer cells .

Case Study 1: Antimicrobial Evaluation

A study published in the Chemistry & Biology Interface journal focused on synthesizing ethyl thiazole derivatives and evaluating their antimicrobial properties. The researchers synthesized a series of compounds and tested them against various microbial strains. Compounds with nitro and amino substituents showed enhanced activity against Bacillus subtilis, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

Another study explored the anticancer potential of thiazole derivatives. The synthesized compounds were subjected to cytotoxicity tests against MCF7 cell lines. Results indicated that specific derivatives exhibited significant antiproliferative effects, suggesting their potential as candidates for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, and how can intermediates be characterized?

The synthesis typically involves sequential thiazole ring formation, amide coupling, and esterification. For example, intermediates like ethyl 2-(2-aminothiazol-4-yl)acetate (CAS: 53266-94-7) are prepared via Hantzsch thiazole synthesis, followed by coupling with 4-fluoroaniline derivatives. Key steps include:

  • Thiazole formation : Reacting thiourea with α-haloketones or α-haloesters under basic conditions .
  • Amide coupling : Using EDCI/HOBt or DCC to link acetamide groups to thiazole rings, as seen in structurally similar compounds .
  • Characterization : ESI-MS (e.g., m/z 498.2 [M+H]+ for analogous compounds) and NMR (1H/13C) to confirm regiochemistry and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : 1H NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons) and 13C NMR (e.g., carbonyl signals at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out side products .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl substitution) impact biological activity?

Comparative studies on analogs reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance target binding affinity. For instance:

  • Fluorophenyl derivatives : Exhibit improved cytotoxicity (IC50 < 1 µM in some cancer cell lines) due to enhanced hydrophobic interactions .
  • Methodological approach : Synthesize analogs via urea or sulfonamide linkers (e.g., replacing 4-fluorophenyl with 3,5-dichlorophenyl) and evaluate using MTT assays .

Q. What strategies resolve contradictions in yield optimization during multi-step synthesis?

  • Reaction condition screening : Vary solvents (DMF vs. DCM), catalysts (DMAP vs. pyridine), and temperatures. For example, oxalyl chloride in DCM at 0°C improves acyl chloride formation efficiency .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) affecting yield. Data from analogous syntheses show yield improvements from 87% to 93% with optimized stoichiometry .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for ester hydrolysis (detection of free carboxylic acid) or thiazole ring oxidation .
  • Metabolite identification : Liver microsome assays to identify Phase I/II metabolites, focusing on glutathione adducts or sulfation .

Q. What computational methods predict binding interactions with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with the thiazole-acetamide backbone .
  • MD simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Dose-response normalization : Use Z-score analysis to account for cell line-specific viability baselines.
  • Mechanistic studies : Combine RNA-seq (to identify differentially expressed genes) and Western blotting (e.g., PARP cleavage for apoptosis markers) .

Q. What analytical techniques differentiate regioisomers or tautomeric forms in thiazole derivatives?

  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., 4- vs. 5-position on thiazole) .
  • 2D NMR (COSY, NOESY) : Detect through-space correlations to confirm tautomeric states (e.g., enol-keto equilibrium in acetamide groups) .

Comparative Studies

Q. How does this compound compare to other thiazole-based derivatives in terms of pharmacokinetics?

  • LogP measurements : Compare octanol-water partition coefficients (e.g., LogP = 2.5 for this compound vs. 3.1 for dichlorophenyl analogs) to predict membrane permeability .
  • CYP inhibition assays : Screen against CYP3A4/2D6 to assess drug-drug interaction potential. Fluorophenyl derivatives show lower CYP affinity than trifluoromethyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.